

Ethyl 3-bromopyridine-2-carboxylate CAS number 434319-41-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 3-bromopyridine-2-carboxylate

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An In-Depth Technical Guide to **Ethyl 3-bromopyridine-2-carboxylate** (CAS No. 434319-41-2)

Abstract

Ethyl 3-bromopyridine-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its strategic placement of a bromine atom, an ester functional group, and a pyridine nitrogen atom provides three distinct points for chemical modification. This guide offers a comprehensive overview of its synthesis, physicochemical properties, core reactivity, and key applications. We will delve into detailed protocols for its utilization in palladium-catalyzed cross-coupling reactions and provide insights into the causality behind experimental choices, ensuring a robust understanding for its application in complex molecule synthesis.

Compound Profile and Physicochemical Properties

Ethyl 3-bromopyridine-2-carboxylate, also known as ethyl 3-bromopicolinate, is a substituted pyridine derivative. The pyridine ring is a common scaffold in numerous pharmaceuticals, and the presence of a bromine atom at the 3-position makes it an ideal substrate for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Physicochemical Properties of **Ethyl 3-bromopyridine-2-carboxylate**

Property	Value	Source(s)
CAS Number	434319-41-2	[1][2][3]
Molecular Formula	C ₈ H ₈ BrNO ₂	[2][3]
Molecular Weight	230.06 g/mol	[2]
Appearance	Colorless to light yellow liquid	[2]
Storage Conditions	Inert atmosphere, Room Temperature	[2][4]
Purity	Typically ≥96%	[3]

Note: Experimental data on properties like boiling point and density are not widely published. Researchers should refer to supplier-specific safety data sheets for the most accurate information.

Synthesis and Manufacturing

The most direct and common laboratory-scale synthesis of **Ethyl 3-bromopyridine-2-carboxylate** is through the Fischer esterification of its corresponding carboxylic acid precursor.

Recommended Synthesis: Fischer Esterification

This classic acid-catalyzed reaction involves treating 3-bromopyridine-2-carboxylic acid with an excess of ethanol. The large excess of the alcohol serves to drive the equilibrium towards the ester product, maximizing the yield.

Caption: Synthetic overview of Fischer Esterification.

Step-by-Step Protocol:

- Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromopyridine-2-carboxylic acid (1.0 eq).
- Reagent Addition: Add anhydrous ethanol (can be used as the solvent, >10 eq).

- **Catalyst Introduction:** While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq). **Causality:** The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ethanol.
- **Reaction:** Heat the mixture to reflux and maintain for several hours (typically 4-12 h), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
- **Extraction:** Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Synthesis of the Precursor: 3-Bromopyridine-2-carboxylic Acid (CAS 30683-23-9)

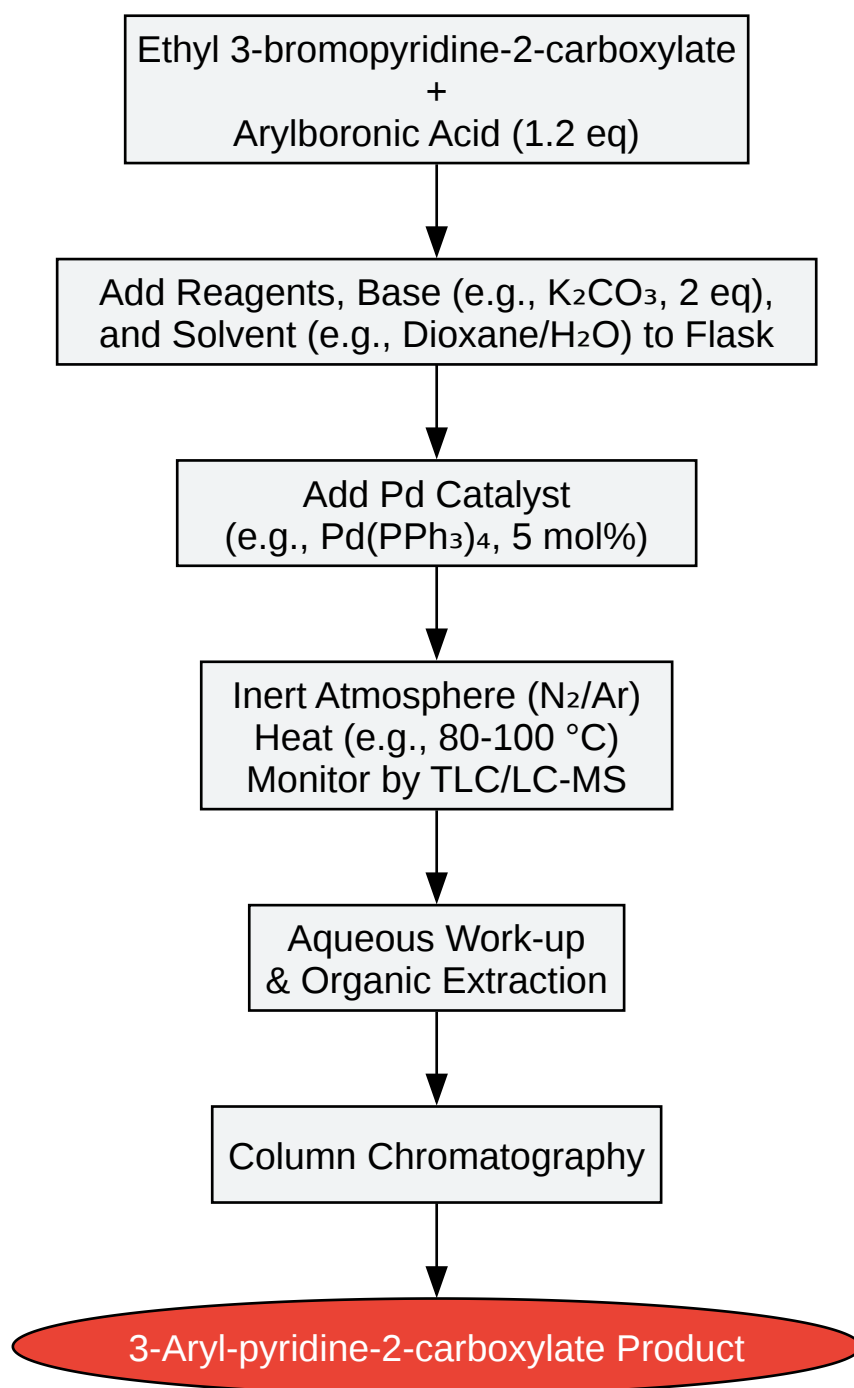
The availability of the starting carboxylic acid is crucial. While commercially available, understanding its synthesis provides deeper insight.^{[5][6]} Though specific high-yield preparations are often proprietary, general routes involve the bromination of pyridine-2-carboxylic acid or multi-step sequences starting from more fundamental pyridine precursors.^{[7][8]}

Core Reactivity and Synthetic Applications

The true utility of **Ethyl 3-bromopyridine-2-carboxylate** lies in its capacity to undergo selective transformations at the C-Br bond. Palladium-catalyzed cross-coupling reactions are paramount in this context, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$ bonds by coupling the aryl bromide with an organoboron reagent. This is widely used to introduce diverse aryl or heteroaryl substituents at the 3-position.



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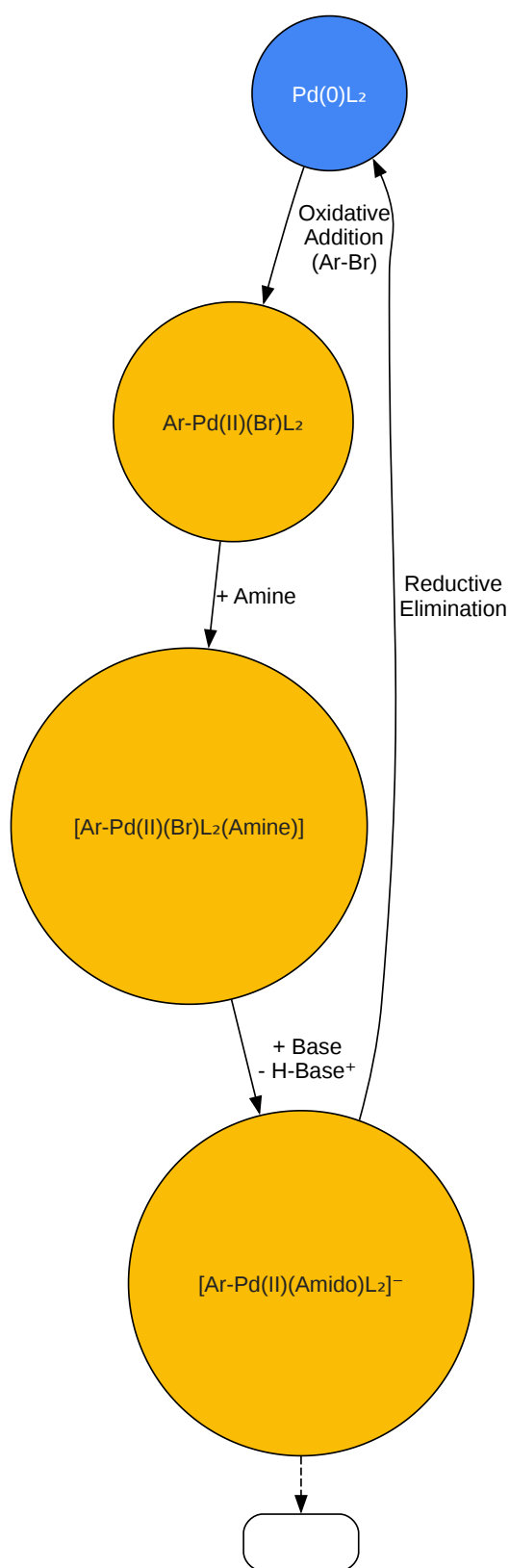
Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

- **Inert Atmosphere:** To a flame-dried Schlenk flask, add **Ethyl 3-bromopyridine-2-carboxylate** (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), and a base such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3) (2.0-3.0 eq).
- **Catalyst & Solvent:** Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%) and degassed solvents (e.g., a mixture of 1,4-dioxane and water). **Causality:** The base is crucial for the transmetalation step in the catalytic cycle, activating the boronic acid. The aqueous solvent system is often effective for these reactions.
- **Reaction:** Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- **Monitoring & Completion:** Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
- **Purification:** Dilute the mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified via chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice. It allows for the coupling of the bromopyridine with a wide range of primary and secondary amines.



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Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Exemplary Protocol: Buchwald-Hartwig Amination

- Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu).
- Reagent Addition: Add the solvent (e.g., anhydrous toluene or dioxane), followed by **Ethyl 3-bromopyridine-2-carboxylate** (1.0 eq) and the amine coupling partner (1.1-1.2 eq).
- Reaction Conditions: Seal the vessel and heat to the required temperature (typically 80-120 °C). Causality: Sterically hindered, electron-rich phosphine ligands are essential. They promote the rate-limiting reductive elimination step and stabilize the active Pd(0) catalyst.
- Work-up and Purification: After cooling, the reaction is quenched with water or saturated ammonium chloride solution. The product is extracted, and the combined organic phases are dried and concentrated. Purification is typically achieved by column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the synthesis of alkynyl-substituted pyridines by reacting the bromide with a terminal alkyne. This reaction is unique in its use of a dual catalyst system.

Exemplary Protocol: Sonogashira Coupling

- Setup: To a flask, add **Ethyl 3-bromopyridine-2-carboxylate** (1.0 eq), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
- Reagent Addition: Dissolve the solids in a suitable solvent (e.g., THF or DMF) and add a base, which is typically an amine like triethylamine (Et_3N) or diisopropylamine ($i\text{-Pr}_2\text{NH}$), often used as the solvent or co-solvent. Finally, add the terminal alkyne (1.1-1.5 eq).
- Reaction: Stir the mixture under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed. Causality: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step.

- **Purification:** Upon completion, the reaction mixture is typically filtered to remove the amine hydrobromide salt, and the filtrate is concentrated. The residue is then subjected to standard aqueous work-up and chromatographic purification.

Spectroscopic Characterization (Predicted)

While specific spectra should be obtained for each batch, the following provides an expected profile for structure confirmation.

- **^1H NMR:**
 - **Pyridine Protons:** Three signals in the aromatic region (approx. 7.5-8.8 ppm), exhibiting doublet of doublets splitting patterns.
 - **Ethyl Group:** A quartet around 4.4 ppm ($-\text{OCH}_2-$) and a triplet around 1.4 ppm ($-\text{CH}_3$).
- **^{13}C NMR:**
 - **Carbonyl:** A signal in the downfield region (~ 165 ppm).
 - **Aromatic Carbons:** Six distinct signals in the aromatic region (~ 120 -155 ppm), including the carbon attached to bromine.
 - **Ethyl Group:** Two signals in the aliphatic region (~ 62 ppm for $-\text{OCH}_2-$ and ~ 14 ppm for $-\text{CH}_3$).
- **Mass Spectrometry (MS):**
 - A characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ due to the presence of one bromine atom (^{79}Br and ^{81}Br isotopes), resulting in two peaks of nearly equal intensity (M and $\text{M}+2$).
- **Infrared (IR) Spectroscopy:**
 - A strong $\text{C}=\text{O}$ stretching vibration for the ester at $\sim 1720\text{ cm}^{-1}$.
 - $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching vibrations for the pyridine ring in the 1400 - 1600 cm^{-1} region.

Safety and Handling

Ethyl 3-bromopyridine-2-carboxylate should be handled with standard laboratory precautions.

- General Hazards: Assumed to be harmful if swallowed and to cause skin and severe eye irritation.[9]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.
- Handling: Use only in a well-ventilated chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

Ethyl 3-bromopyridine-2-carboxylate (CAS 434319-41-2) is a high-value synthetic intermediate whose utility is defined by its versatile reactivity. Its capacity to undergo selective, high-yielding cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of the protocols and the chemical principles that govern its reactivity allows for the efficient and strategic construction of complex, functionalized pyridine-based molecules.

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- To cite this document: BenchChem. [Ethyl 3-bromopyridine-2-carboxylate CAS number 434319-41-2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1611381#ethyl-3-bromopyridine-2-carboxylate-cas-number-434319-41-2]

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